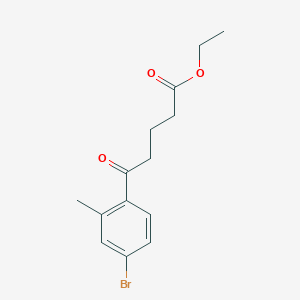

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

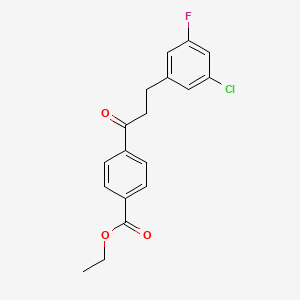

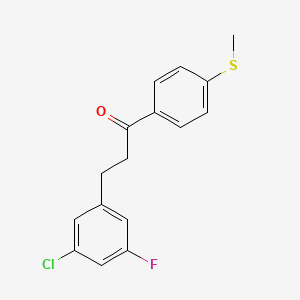

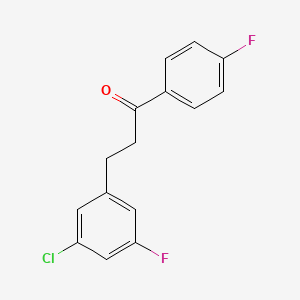

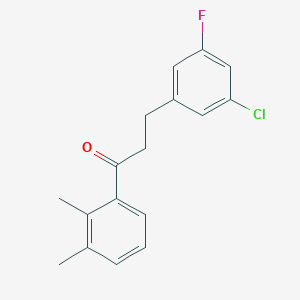

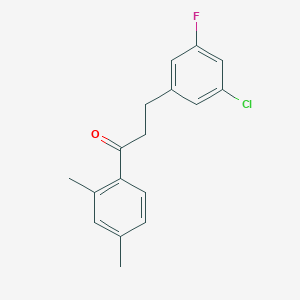

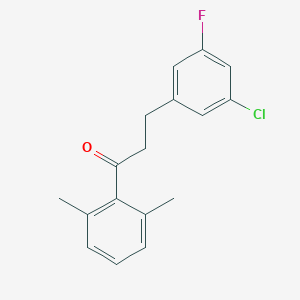

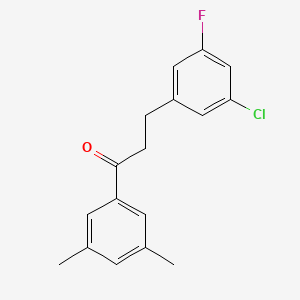

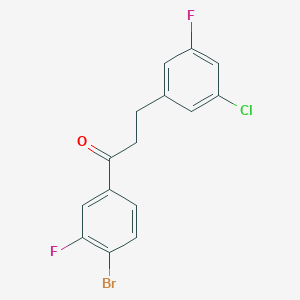

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including Lewis structures, line-angle structures, and 3D models.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the product.Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions of the reaction, and the mechanism by which it occurs.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.Applications De Recherche Scientifique

Crystallographic Analysis

Ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is structurally characterized through X-ray diffraction (XRD) studies. The research details the determination of crystal structures, offering insights into the conformations and bonding patterns within the compound (Kurbanova et al., 2009).

Chiral Analysis

The enantiomeric resolution and simulation studies of related bromo-substituted compounds have been conducted using Chiralpak IA columns. Such studies are crucial for understanding the chiral behavior of pharmaceuticals and other stereochemically complex molecules (Ali et al., 2016).

Lipoxygenase Inhibition

Certain derivatives, including those related to Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate, have shown potent inhibitory activity against soybean lipoxygenase enzyme. This suggests potential anti-inflammatory applications, as lipoxygenase is a key enzyme in the pathway of inflammatory mediators (Vinayagam et al., 2017).

Antiviral Activity

Derivatives of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate have demonstrated inhibitory activity against retroviruses, notably human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture studies. This highlights the compound's potential in antiviral therapeutics (Hocková et al., 2003).

Radical Cyclisation for Heterocycles Synthesis

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate and related compounds have been used as building blocks in radical cyclisation reactions. This process is instrumental in synthesizing complex heterocyclic structures, a core component in developing pharmaceuticals (Allin et al., 2005).

Anti-Cancer Research

Certain bromo-substituted compounds akin to Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate have shown promise in cancer research. They've been involved in studies exploring their structure-activity relationship and mechanisms, potentially offering insights into overcoming drug resistance in cancer cells (Das et al., 2009).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.

Orientations Futures

This involves speculating on potential future research directions. For example, if the compound has medicinal properties, future research might involve improving its efficacy or reducing its side effects.

I hope this general guide is helpful. For a more detailed analysis, I would need more specific information about the compound . If you have any other questions or need further clarification, feel free to ask!

Propriétés

IUPAC Name |

ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMXJJJOCIADOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645699 |

Source

|

| Record name | Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate | |

CAS RN |

898776-94-8 |

Source

|

| Record name | Ethyl 4-bromo-2-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.